5-(((4-ethylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
5-(((4-Ethylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid (TBA) derivative characterized by a dihydropyrimidine core substituted with a thioxo group at position 2 and a ((4-ethylphenyl)amino)methylene moiety at position 3. This compound belongs to a class of molecules widely investigated for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its synthesis typically involves condensation reactions between thiobarbituric acid and aromatic aldehydes or amines under microwave irradiation or conventional heating .
Properties
IUPAC Name |
5-[(4-ethylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-2-8-3-5-9(6-4-8)14-7-10-11(17)15-13(19)16-12(10)18/h3-7H,2H2,1H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALVHZMLJQRLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-ethylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 4-ethylphenylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(((4-ethylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Introduction to 5-(((4-ethylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
This compound is a synthetic compound classified as a pyrimidine derivative. Pyrimidine derivatives are recognized for their extensive biological activities, including antiviral, anticancer, and antimicrobial properties. This compound has garnered attention in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry.
Chemistry
Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and formation of more complex molecules, which can be utilized in various chemical reactions.
Biology
Biological Activity : The compound's biological properties make it an attractive candidate for studying cellular processes. Research indicates that it may interact with specific molecular targets within cells, potentially inhibiting certain enzymes or interfering with cellular signaling pathways.
Medicine
Anticancer Properties : There is significant interest in the compound's potential as an anticancer agent. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by affecting DNA replication and repair mechanisms.
Antimicrobial Activity : The compound also shows promise in antimicrobial applications, making it a candidate for further drug development aimed at combating bacterial infections.
Industry
Material Development : In industrial applications, this compound can be used to develop new materials with specific properties tailored for particular uses. Its chemical versatility allows for adaptations that can enhance material performance in various applications.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : The initial step involves the condensation of 4-ethylphenylamine with a suitable pyrimidine precursor.
- Catalysis and Heating : This reaction is often catalyzed by acetic acid and requires heating to promote product formation.
- Purification : Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.
Industrial Production Methods
Industrial production may utilize similar synthetic routes but on a larger scale. Optimization for efficiency and yield is crucial, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Types of Reactions
The compound can undergo several chemical reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the thioxo group to a thiol group.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- Oxidation Agents : Hydrogen peroxide and m-chloroperbenzoic acid are common oxidizing agents.
- Reducing Agents : Sodium borohydride or lithium aluminum hydride are typically used for reduction.
- Substitution Reagents : Alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The products formed from these reactions depend on specific conditions used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction can produce thiol derivatives.
Similar Compounds
- 2-thioxodihydropyrimidine Derivatives : These compounds share structural similarities and exhibit comparable biological activities.
- 4-Ethylphenylamine Derivatives : Compounds containing this moiety may display similar reactivity and biological effects.
Uniqueness
What distinguishes this compound is its specific combination of functional groups. This unique structure may confer distinct properties and activities not observed in other similar compounds, making it a valuable subject for further research and development.
Mechanism of Action
The mechanism of action of 5-(((4-ethylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Table 1: Key Thiobarbituric Acid Derivatives and Their Properties
Key Comparative Findings
Physicochemical Properties
- Thermal Stability : Derivatives with bulky substituents (e.g., di-tert-butyl) exhibit decomposition temperatures >250°C, while simpler analogs degrade below 200°C .
- Solubility: Ethyl or diethyl substitutions (e.g., 4′k–m) improve ethanol solubility compared to polar hydroxy- or nitro-substituted derivatives .
Mechanistic Insights
Biological Activity
The compound 5-(((4-ethylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thioxodihydropyrimidine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential as an inhibitor of various enzymes and its anticancer properties.
Structure
The compound features a thioxodihydropyrimidine core with an ethylphenyl substitution, contributing to its unique biological activity. The molecular formula is , and its structure can be represented as follows:
Synthesis
The synthesis of similar compounds typically involves the reaction of barbituric acid derivatives with various amines in a suitable solvent, often yielding significant quantities of the desired products with high purity levels .
Antiglycation and Enzyme Inhibition
Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor , a target for managing diabetes by delaying carbohydrate absorption. The synthesized derivatives were evaluated for their capacity to inhibit α-glucosidase and protein glycation in vitro. The results indicated that several derivatives exhibited moderate to significant activity against protein glycation, with IC50 values ranging from 31.5 µM to 554.76 µM .
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| 5 | 31.5 | Significant |
| 6 | 554.76 | Moderate |
| Rutin | 54.59 | Standard |
| Acarbose | 875.75 | Standard |
Anticancer Activity
In addition to its enzyme inhibition properties, compounds in this class have shown promising anticancer activity. For instance, certain derivatives have demonstrated greater efficacy than standard drugs like Adriamycin (ADR) against human breast and prostate cancer cell lines. The presence of specific functional groups, such as the C=S group in the pyrimidine ring, has been linked to enhanced anticancer responses .
Case Studies
- Study on Anticancer Activity : A study evaluated various thioxodihydropyrimidine derivatives against human cancer cell lines and found that some compounds exhibited over 70% growth inhibition at concentrations as low as M .
- α-Glucosidase Inhibition Study : Another investigation focused on the inhibition of α-glucosidase by these compounds, revealing that structural modifications could significantly enhance inhibitory potency .
The mechanism by which these compounds exert their biological effects often involves interactions at the molecular level:
- Hydrogen Bonding : The thioxo group can form hydrogen bonds with amino acid residues in target enzymes, enhancing binding affinity.
- Hydrophobic Interactions : The ethylphenyl moiety contributes to hydrophobic interactions that stabilize the complex formed between the enzyme and inhibitor.
Molecular Docking Studies
Molecular docking studies have supported experimental findings by predicting favorable binding conformations of these compounds within enzyme active sites. For example, docking results indicated that the compound could effectively bind to α-glucosidase through multiple interaction types, including π–π stacking and hydrophobic contacts .
Q & A
Q. What statistical models are appropriate for analyzing dose-dependent biological responses?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
- ANOVA with post-hoc tests : Apply Tukey’s HSD for multi-group comparisons in antioxidant assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
